molecular formula C11H13N5O3 B12759960 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- CAS No. 127945-78-2

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)-

Cat. No.: B12759960
CAS No.: 127945-78-2
M. Wt: 263.25 g/mol
InChI Key: PTCOREUWJYMEKE-ZETCQYMHSA-N
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Description

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- is a complex organic compound with a unique structure that includes a pyrrolo-pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- typically involves multiple steps, including the formation of the pyrrolo-pyrimidine core and subsequent functionalization. The reaction conditions often require specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- can be compared with other similar compounds, such as:

  • 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-6-(methylthio)-4-oxo-, (S)-
  • 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, ®- These compounds share a similar core structure but differ in their functional groups or stereochemistry, which can lead to differences in their chemical and biological properties.

Properties

CAS No.

127945-78-2

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

2-amino-7-[(2S)-2,4-dihydroxybutyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H13N5O3/c12-3-6-4-16(5-7(18)1-2-17)9-8(6)10(19)15-11(13)14-9/h4,7,17-18H,1-2,5H2,(H3,13,14,15,19)/t7-/m0/s1

InChI Key

PTCOREUWJYMEKE-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C2=C(N1C[C@H](CCO)O)N=C(NC2=O)N)C#N

Canonical SMILES

C1=C(C2=C(N1CC(CCO)O)N=C(NC2=O)N)C#N

Origin of Product

United States

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